molecular formula C18H12ClN3O3S B2444983 N-(6-chloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 330191-21-4

N-(6-chloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2444983
CAS No.: 330191-21-4
M. Wt: 385.82
InChI Key: XOLUWTCZXLRBBU-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound that features a benzothiazole ring and a pyrrolidinone moiety

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O3S/c19-11-3-6-13-14(9-11)26-18(20-13)21-17(25)10-1-4-12(5-2-10)22-15(23)7-8-16(22)24/h1-6,9H,7-8H2,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLUWTCZXLRBBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multi-step organic reactions. One common route includes the initial formation of the benzothiazole ring, followed by the introduction of the chlorobenzene group. The final step involves the coupling of the pyrrolidinone moiety under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and organometallic compounds (e.g., Grignard reagents).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

N-(6-chloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(6-chlorobenzo[d]thiazol-2-yl)acetamide
  • 1-(6-Chlorobenzo[d]thiazol-2-yl)hydrazine

Uniqueness

N-(6-chloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, providing distinct advantages in certain applications.

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound is characterized by its unique structural features, which include a benzothiazole moiety and a pyrrolidinone derivative. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19H16ClN3O2S
  • Molecular Weight : 373.86 g/mol
  • CAS Number : 8377631

Structural Features

FeatureDescription
Benzothiazole RingProvides a heterocyclic structure with potential for biological activity.
Pyrrolidinone GroupContributes to the compound's pharmacological properties.
Chlorine SubstituentMay enhance lipophilicity and biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific signaling pathways associated with cancer cell proliferation.

Case Study: In Vitro Anticancer Assays

In vitro assays using various cancer cell lines have demonstrated that similar benzothiazole derivatives can inhibit cell growth effectively. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
  • Assay Method : Sulforhodamine B (SRB) assay
  • Results : Compounds showed IC50 values in the micromolar range, indicating potent antiproliferative effects.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that benzothiazole derivatives possess significant antibacterial and antifungal activities.

Example of Antimicrobial Testing

Microorganism TestedActivity ObservedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusInhibition observed32 µg/mL
Candida albicansModerate inhibition64 µg/mL

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : Targeting specific enzymes involved in cancer cell metabolism.
  • Apoptosis Induction : Promoting programmed cell death in malignant cells.
  • Cell Cycle Arrest : Interfering with the normal progression of the cell cycle.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of benzothiazole derivatives. Modifications in the substituents on the benzothiazole or pyrrolidinone rings can lead to significant changes in potency and selectivity.

Key Findings in SAR Studies

  • Chlorine Substitution : Enhances lipophilicity and may improve cellular uptake.
  • Pyrrolidinone Variations : Alterations in the carbonyl group can affect binding affinity to biological targets.
  • Benzene Ring Modifications : Different substitutions can lead to varying degrees of cytotoxicity.

Q & A

Q. What are the recommended synthetic routes and optimization strategies for N-(6-chloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide?

Methodological Answer :

  • Route Design : Use coupling reactions between substituted benzothiazol-2-amine and activated benzoyl derivatives (e.g., acyl chlorides) in pyridine or DMF as solvents. Evidence from analogous compounds suggests equimolar ratios and room-temperature stirring for 12–24 hours .
  • Optimization : Apply factorial design to test variables like solvent polarity, temperature, and catalyst presence. For example, a 2³ factorial design can identify critical factors affecting yield and purity .
  • Purification : Recrystallization from methanol or ethanol is effective for isolating crystalline products. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and confirm purity via HPLC .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm amide bond formation and substituent positions. IR spectroscopy verifies C=O (amide) and C-S (thiazole) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) reveals intermolecular interactions (e.g., N–H···N hydrogen bonds) and packing motifs. For example, SCXRD of analogous compounds shows centrosymmetric dimers stabilized by hydrogen bonds .

Q. How can initial bioactivity screening be designed to evaluate this compound’s therapeutic potential?

Methodological Answer :

  • Assay Selection : Prioritize enzyme inhibition assays (e.g., pyruvate:ferredoxin oxidoreductase (PFOR) for antiparasitic activity) and antioxidant assays (e.g., DPPH radical scavenging). Reference protocols from benzothiazole derivatives with confirmed bioactivity .
  • Dose-Response : Test concentrations in the 1–100 µM range using triplicate measurements. Include positive controls (e.g., nitazoxanide for PFOR inhibition) and validate results with IC50_{50} calculations .

Advanced Research Questions

Q. What mechanistic insights can be derived from studying this compound’s interaction with biological targets?

Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions between the benzamide moiety and active sites (e.g., PFOR enzyme). Prioritize hydrogen bonding with catalytic residues and hydrophobic interactions with thiazole substituents .
  • Kinetic Studies : Perform steady-state enzyme kinetics to determine inhibition type (competitive/non-competitive). Analyze KiK_i values using Lineweaver-Burk plots .

Q. How can computational modeling enhance the design of derivatives with improved efficacy?

Methodological Answer :

  • QSAR Modeling : Develop quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation .
  • AI-Driven Optimization : Implement machine learning (e.g., random forest) to predict synthetic feasibility and bioactivity. Tools like COMSOL Multiphysics integrate reaction parameters and thermodynamic data for virtual screening .

Q. What experimental design principles are critical for optimizing reaction conditions?

Methodological Answer :

  • Response Surface Methodology (RSM) : Use central composite design (CCD) to model non-linear relationships between variables (e.g., temperature, catalyst loading). Analyze via ANOVA to identify significant factors .
  • Robustness Testing : Vary parameters within ±10% of optimal conditions (e.g., solvent volume, stirring rate) to assess reproducibility. Include edge cases to validate design space .

Q. How should researchers resolve contradictions in bioactivity data across different studies?

Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies using fixed/random-effects models. Assess heterogeneity via I2I^2 statistics and subgroup analysis (e.g., cell line variations) .
  • Experimental Replication : Standardize protocols (e.g., cell culture conditions, assay buffers) to minimize variability. Use blinded analysis to reduce bias .

Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?

Methodological Answer :

  • Process Control : Implement inline PAT (Process Analytical Technology) tools like FTIR spectroscopy to monitor reaction progression in real time .
  • Membrane Separation : Use nanofiltration or reverse osmosis to purify intermediates, reducing solvent waste and improving throughput .

Q. How can target identification studies distinguish between direct enzyme inhibition and off-target effects?

Methodological Answer :

  • Chemoproteomics : Use activity-based protein profiling (ABPP) with clickable probes to map binding partners in cellular lysates .
  • CRISPR Knockout : Validate target engagement by comparing bioactivity in wild-type vs. gene-edited cell lines .

Q. What methodologies differentiate heterogeneous vs. homogeneous reaction mechanisms in catalytic steps?

Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_{\text{H}}/k_{\text{D}} ratios to identify rate-determining steps influenced by surface interactions (heterogeneous) or solvent effects (homogeneous) .
  • Catalyst Characterization : Use TEM and XPS to confirm catalyst stability and leaching during reactions .

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